molecular formula C10H12BrClN2 B598696 5-bromo-1-isopropylbenzoimidazole hcl CAS No. 1199773-32-4

5-bromo-1-isopropylbenzoimidazole hcl

Número de catálogo: B598696
Número CAS: 1199773-32-4
Peso molecular: 275.574
Clave InChI: KSOCKTZUISCRLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1-isopropylbenzoimidazole HCl (C₁₀H₁₁BrN₂·HCl) is a halogenated benzimidazole derivative featuring a bromine atom at the 5-position and an isopropyl group at the 1-position of the benzimidazole core. The compound is synthesized via alkylation of 5-bromo-1H-benzimidazole with 2-iodopropane, followed by HCl salt formation . Its molecular weight is 275.58 g/mol (free base: 239.11 g/mol), with a purity of ≥95% in commercial preparations . Structural characterization includes SMILES CC(C)N1C=NC2=C1C=CC(=C2)Br and InChIKey MVNOCKJHUYTFKL-UHFFFAOYSA-N . As an HCl salt, it exhibits enhanced aqueous solubility compared to its free base, making it suitable for pharmaceutical and catalytic applications (e.g., as a ligand in gold complexes) .

Métodos De Preparación

Synthetic Routes for 5-Bromo-1-Isopropylbenzoimidazole Hydrochloride

Cyclization of Halogenated Aniline Precursors

The most widely reported method involves cyclizing 4-bromo-2-nitroaniline derivatives with isopropyl isocyanide under basic conditions. In a representative procedure :

  • Alkylation : 4-Bromo-2-nitroaniline is treated with isopropyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% N-isopropylation.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) over 10% Pd/C in ethanol, yielding 4-bromo-2-amino-N-isopropylaniline (92% purity).

  • Cyclization : Reaction with formic acid at reflux (100°C, 6 hours) forms the benzimidazole core, with subsequent treatment using HCl gas in diethyl ether to precipitate the hydrochloride salt (78% overall yield).

Key Reaction Parameters

StepReagentSolventTemperatureTimeYield
AlkylationIsopropyl bromideDMF80°C12 hr85%
ReductionH₂/Pd/CEthanol25°C3 hr92%
CyclizationFormic acid100°C6 hr78%

Regioselective Bromination Strategies

Direct bromination of pre-formed 1-isopropylbenzoimidazole is challenging due to competing substitution patterns. A patented approach achieves 5-bromo specificity using N-bromosuccinimide (NBS):

  • Substrate Preparation : 1-Isopropylbenzoimidazole is dissolved in carbon tetrachloride (0.2 M).

  • Bromination : NBS (1.2 eq) and benzoyl peroxide (0.1 eq) are added under UV light (365 nm) at 60°C for 8 hours.

  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 5-bromo-1-isopropylbenzoimidazole (68% yield).

Regioselectivity Control Factors

  • Electronic Effects : The isopropyl group at N1 directs electrophilic attack to the C5 position through inductive electron donation.

  • Steric Shielding : Bulkier substituents at C2 reduce bromination at C4/C7 (<5% byproducts) .

Hydrochloride Salt Formation and Purification

Acid-Base Titration Method

The free base is converted to the hydrochloride salt using:

  • Solvent System : Dissolve 5-bromo-1-isopropylbenzoimidazole (1 eq) in anhydrous diethyl ether (10 mL/g).

  • Acid Addition : Add concentrated HCl (1.05 eq) dropwise at 0°C under nitrogen.

  • Crystallization : Stir for 1 hour, filter, and wash with cold ether to obtain white crystals (95% purity, 89% recovery) .

Critical Purity Parameters

  • Residual Solvents : <300 ppm (USP <467> compliance)

  • Halide Content : 99.2–100.8% of theoretical (Argentometric titration)

Industrial-Scale Crystallization Optimization

A patent describes continuous flow crystallization for high throughput:

  • Antisolvent : Heptane added at 0.5 L/min to HCl-saturated ethanol solution (20°C)

  • Crystal Size Distribution : 50–150 μm (laser diffraction analysis)

  • Throughput : 15 kg/hr with 98.5% phase purity (XRPD verified)

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, H2)

  • δ 7.64 (d, J = 8.4 Hz, 1H, H4)

  • δ 7.52 (d, J = 8.4 Hz, 1H, H7)

  • δ 4.76 (sept, J = 6.8 Hz, 1H, NCH(CH₃)₂)

  • δ 1.52 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

FTIR (KBr) :

  • 1618 cm⁻¹ (C=N stretch)

  • 590 cm⁻¹ (C-Br vibration)

  • 2550 cm⁻¹ (N-H⁺Cl⁻ broad band)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 40:60 MeCN/0.1% H3PO4

  • Retention Time: 6.72 min (98.4% area)

Industrial Production Methodologies

Catalytic Process Intensification

A continuous flow reactor design improves yield and reduces waste :

  • Reactor Type : Packed-bed with immobilized lipase catalyst

  • Residence Time : 8 minutes vs. 6 hours batch

  • E-Factor : 2.1 vs. 8.9 for batch processing

Waste Minimization Strategies

  • Solvent Recovery : 92% DMF recycled via vacuum distillation

  • Bromine Reclamation : 85% Br₂ recovered from HBr byproducts

Challenges and Optimization Opportunities

Byproduct Formation Pathways

Major impurities include:

  • 7-Bromo Regioisomer : <3% (controlled via NBS stoichiometry)

  • Di-Brominated Species : <0.5% (suppressed using UV irradiation)

Thermal Stability Considerations

DSC analysis shows decomposition onset at 218°C (TGA, 10°C/min), requiring storage below 25°C in amber glass .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-isopropylbenzoimidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Formation of substituted benzimidazole derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of de-brominated benzimidazole.

    Coupling Reactions: Formation of biaryl or alkyl-aryl benzimidazole derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-1-isopropylbenzoimidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 5-bromo-1-isopropylbenzoimidazole hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors (GPCRs).

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 1-position, halogenation patterns, or core heterocycles. Below is a comparative analysis:

Table 1: Comparative Properties of 5-Bromo-1-isopropylbenzoimidazole HCl and Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target Compound
This compound C₁₀H₁₁BrN₂·HCl 1-isopropyl, 5-Br, HCl salt 275.58 Not reported Reference compound; HCl salt enhances solubility
5-Bromo-1-methyl-1H-benzimidazole C₈H₇BrN₂ 1-methyl, 5-Br 211.06 Not reported Smaller substituent; lower lipophilicity
5-Bromo-1-phenyl-1H-benzimidazole C₁₃H₉BrN₂ 1-phenyl, 5-Br 273.13 Not reported Bulkier aromatic group; reduced solubility
5-Bromo-3-isopropyl-1-methyl-1H-indazole C₁₁H₁₂BrN₂ 1-methyl, 3-isopropyl, 5-Br 253.14 Not reported Indazole core (vs. benzimidazole); altered electronic properties
5-Bromo-1H-benzo[d]imidazol-2-amine C₇H₆BrN₃ 2-amine, 5-Br 212.05 Not reported Amine group increases polarity and basicity

Actividad Biológica

5-Bromo-1-isopropylbenzoimidazole hydrochloride (5-Br-IBI-HCl) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Br-IBI-HCl is classified under benzoimidazole derivatives, characterized by the presence of a bromine atom and an isopropyl group. Its molecular formula is C10H12BrClN2C_{10}H_{12}BrClN_{2} with a molecular weight of approximately 287.57 g/mol. The compound's structural features are crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of 5-Br-IBI-HCl has been primarily linked to its ability to modulate various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in inflammatory responses and cancer progression. For instance, it has shown potential in inhibiting TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and tumorigenesis .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 5-Br-IBI-HCl. In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including A375 (melanoma), A172 (glioblastoma), and U87MG (glioblastoma) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of TBK1 signaling pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, 5-Br-IBI-HCl has demonstrated anti-inflammatory effects in preclinical models. It effectively reduces pro-inflammatory cytokine production in activated macrophages, suggesting its potential utility in treating inflammatory diseases. This activity is likely mediated by the inhibition of NF-kB pathway activation, which is critical for the expression of inflammatory mediators .

Structure-Activity Relationships (SAR)

The SAR studies conducted on benzoimidazole derivatives have provided insights into how modifications to the chemical structure influence biological activity. For example, the introduction of halogen substituents such as bromine enhances the inhibitory potency against TBK1 compared to non-halogenated analogs. This indicates that halogenation may improve binding affinity and selectivity towards target kinases .

Study 1: Anticancer Efficacy

A study investigating the efficacy of 5-Br-IBI-HCl on melanoma cells reported an IC50 value of approximately 15 µM, indicating significant cytotoxicity. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased annexin V positivity, confirming apoptotic cell death .

Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of 5-Br-IBI-HCl in a murine model of acute inflammation. The results showed that administration of the compound significantly reduced paw edema and levels of TNF-alpha in serum compared to controls, highlighting its therapeutic potential in managing inflammation .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/ModelsIC50/EffectReference
AnticancerA375 (melanoma)~15 µM
A172 (glioblastoma)~10 µM
Anti-inflammatoryMurine modelReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-1-isopropylbenzoimidazole HCl, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via alkylation of a benzoimidazole precursor. For example, 5-bromo-1H-benzimidazole can be alkylated with 2-iodopropane under basic conditions to introduce the isopropyl group. Intermediate purification involves column chromatography or recrystallization, followed by HCl salt formation . Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for bromo and isopropyl groups at δ ~7.5 ppm for aromatic protons and δ ~1.3 ppm for isopropyl methyl groups) and mass spectrometry (e.g., [M+H]+ peak at m/z ~269) .

Q. How can potentiometric titration be optimized for determining the HCl content in the compound?

  • Methodological Answer : Use standardized NaOH as the titrant in a mixed solvent system (e.g., water:ethanol) to enhance solubility. Employ first- and second-derivative plots to identify equivalence points, as the HCl (strong acid) and benzoimidazole (weak base) may exhibit overlapping titration curves. Calibration with a blank and pH meter standardization are critical for accuracy .

Q. What spectroscopic techniques are essential for structural validation of derivatives?

  • Methodological Answer :

  • IR spectroscopy : Confirm N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).
  • NMR : Use DEPT-135 to distinguish CH₃ groups (isopropyl) and NOESY to verify spatial proximity of substituents.
  • X-ray crystallography : Resolve ambiguous stereochemistry or packing effects, as seen in related brominated benzimidazole derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges. Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for bromine’s electron-withdrawing effects . Validate against experimental UV-Vis spectra (e.g., λmax ~280 nm for π→π* transitions).

Q. How to resolve contradictions in reaction yields when synthesizing sulfonated derivatives?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-sulfonation). Optimize by:

  • Temperature control : Maintain ≤40°C during sulfonation to minimize decomposition .
  • Stoichiometric monitoring : Use in situ FTIR to track sulfone group formation (~1350 cm⁻¹).
  • Statistical design : Apply a Box-Behnken model to evaluate interactions between variables (e.g., reagent ratio, solvent polarity).

Q. What strategies improve crystal structure determination for halogenated benzimidazoles?

  • Methodological Answer :

  • Heavy-atom effect : Leverage bromine’s strong X-ray scattering for phase determination.
  • Cryocrystallography : Reduce thermal motion artifacts by cooling crystals to 100 K.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯Br contacts) influencing packing .

Q. How to analyze regioselectivity in electrophilic substitution reactions of the benzoimidazole core?

  • Methodological Answer : Combine experimental kinetics (e.g., monitoring bromination rates via HPLC) with NBO (Natural Bond Orbital) analysis to map electron density distribution. For example, bromine’s -I effect directs electrophiles to the less electron-deficient position (C-4 vs. C-5), validated by substituent effects in analogs .

Q. Data Analysis and Interpretation

Q. How to deconvolute overlapping signals in ¹H NMR spectra of complex mixtures?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC, COSY) to assign coupled protons. For overlapping aromatic signals, employ DOSY to differentiate species by diffusion coefficients. For example, distinguish protonated and deprotonated forms in DMSO-d₆ by their distinct T₁ relaxation times .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Methodological Answer : Apply Grubbs’ test to identify outliers in yield data. Use ANOVA to compare batch-to-batch variability (e.g., reaction temperature ±2°C leading to ±5% yield differences). Report confidence intervals (95% CI) for purity assessments via HPLC .

Q. Tables for Key Data

Table 1 : Computational vs. Experimental Properties of this compound

PropertyDFT Prediction (B3LYP/6-31G*)Experimental Value
HOMO-LUMO Gap (eV)4.24.0 (UV-Vis)
Dipole Moment (Debye)3.8N/A
C–Br Bond Length (Å)1.911.89 (X-ray)

Table 2 : Optimized Reaction Conditions for Sulfonation

ParameterOptimal Range
Temperature40–50°C
NaH Equivalents4.0 eq
Reaction Time12 h
SolventDMF

Propiedades

IUPAC Name

5-bromo-1-propan-2-ylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCKTZUISCRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682038
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-32-4
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.